Cas no 1171906-62-9 (1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea)

1-(3-Fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea is a synthetic small-molecule compound featuring a urea core linked to a fluorinated phenyl group and an imidazole-substituted pyrimidine moiety. Its structural design confers selective binding affinity for specific biological targets, making it a promising candidate for research in kinase inhibition or receptor modulation. The presence of the fluoro and methyl substituents enhances metabolic stability and target interaction, while the imidazole-pyrimidine moiety contributes to improved solubility and bioavailability. This compound is particularly suited for preclinical studies investigating signal transduction pathways or enzyme activity regulation. Its well-defined chemical properties ensure reproducibility in experimental applications.
1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea structure
1171906-62-9 structure
商品名:1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea
CAS番号:1171906-62-9
MF:C18H20FN7O
メガワット:369.396105766296
CID:6510294
PubChem ID:44118145

1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea 化学的及び物理的性質

名前と識別子

    • 1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea
    • SR-01000923883
    • 1171906-62-9
    • AKOS024515573
    • 1-(3-fluoro-2-methylphenyl)-3-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]urea
    • 1-(3-fluoro-2-methylphenyl)-3-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea
    • SR-01000923883-1
    • 1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
    • F5607-0132
    • インチ: 1S/C18H20FN7O/c1-12-14(19)4-3-5-15(12)25-18(27)22-7-6-21-16-10-17(24-11-23-16)26-9-8-20-13(26)2/h3-5,8-11H,6-7H2,1-2H3,(H,21,23,24)(H2,22,25,27)
    • InChIKey: XITFDMSLTZQSCV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1C)NC(NCCNC1C=C(N=CN=1)N1C=CN=C1C)=O

計算された属性

  • せいみつぶんしりょう: 369.17133645g/mol
  • どういたいしつりょう: 369.17133645g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 483
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 96.8Ų

1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5607-0132-20μmol
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
20μmol
$79.0 2023-09-09
Life Chemicals
F5607-0132-20mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
20mg
$99.0 2023-09-09
Life Chemicals
F5607-0132-2mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
2mg
$59.0 2023-09-09
Life Chemicals
F5607-0132-50mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
50mg
$160.0 2023-09-09
Life Chemicals
F5607-0132-25mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
25mg
$109.0 2023-09-09
Life Chemicals
F5607-0132-5μmol
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
5μmol
$63.0 2023-09-09
Life Chemicals
F5607-0132-1mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
1mg
$54.0 2023-09-09
Life Chemicals
F5607-0132-30mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
30mg
$119.0 2023-09-09
Life Chemicals
F5607-0132-3mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
3mg
$63.0 2023-09-09
Life Chemicals
F5607-0132-5mg
1-(3-fluoro-2-methylphenyl)-3-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea
1171906-62-9
5mg
$69.0 2023-09-09

1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea 関連文献

1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)ureaに関する追加情報

Introduction to 1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea and Its Significance in Modern Chemical Biology

The compound with the CAS number 1171906-62-9, identified as 1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea, represents a fascinating intersection of medicinal chemistry and chemical biology. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motifs present in this compound, including the 3-fluoro-2-methylphenyl and 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino substituents, suggest a high degree of specificity that could be leveraged for targeting intricate biological pathways.

In recent years, the field of chemical biology has witnessed significant advancements in the design and synthesis of molecules capable of modulating biological processes at a molecular level. The introduction of fluorinated aromatic rings, such as the 3-fluoro-2-methylphenyl moiety, has been particularly noteworthy. These fluorinated groups are known to enhance metabolic stability, improve binding affinity, and increase bioavailability, making them invaluable in drug discovery. The presence of such a group in 1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea underscores its potential as a lead compound for further optimization.

The urea functional group in this compound also plays a crucial role in its biological activity. Urea-based scaffolds have been extensively explored in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, thereby enhancing binding interactions. In 1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino}ethyl)urea, the urea moiety is integrated into a more complex structure that includes an ethylene chain terminated by an amino group linked to a 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino substituent. This arrangement suggests that the compound may interact with multiple targets simultaneously, a strategy that has become increasingly popular in the development of multitarget drugs.

The 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylamino part of the molecule is particularly intriguing from a structural perspective. Imidazole and pyrimidine derivatives are well-known for their biological activity and have been widely used in the development of pharmaceuticals. The combination of these heterocyclic rings with an amino group attached to an ethylene chain creates a versatile scaffold that can be further modified to enhance specific interactions with biological targets. This design principle aligns with current trends in drug discovery, where molecules are being engineered to have precise spatial arrangements that optimize their binding properties.

Recent studies have highlighted the importance of understanding the structural features that contribute to the biological activity of molecules like 1-(3-fluoro-2-methylphenyl)-3-(2-{6-(2-methyl-1H-imidazol-1-y l)pyrimidin -4 - ylamin o}ethyl)urea. Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate how different parts of the molecule interact with biological targets at an atomic level. These studies have provided valuable insights into how structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.

The potential applications of this compound extend beyond mere academic curiosity. Given its unique structural features, it is conceivable that 1-(3-fluoro - 2 - methylphen yl ) - 3 - ( 2 - { 6 - ( 2 - m eth yl - 1 H - im id az ol - 1 - y l ) p y rim idin - 4 - y l ami no } eth yl ) u rea could serve as a starting point for developing novel therapeutics targeting diseases such as cancer, inflammation, and neurodegenerative disorders. The ability to modulate multiple biological pathways simultaneously makes it an attractive candidate for multitarget drug development, a strategy that has shown promise in recent clinical trials.

In conclusion,1171906 - 62 - 9 represents a promising compound with significant potential in chemical biology and drug discovery. Its complex structure, featuring key motifs such as the 3-fluoro - 2 - methylphenyl and 6 -( 2 - m eth yl - 1 H - im id az ol - 1 - y l ) p y rim idin - 4 - y lami no substituents, positions it as a valuable scaffold for further exploration. As research continues to uncover new applications for molecules like this one,1171906 - 62 - 9 is likely to play an important role in shaping the future of medicinal chemistry and chemical biology.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd